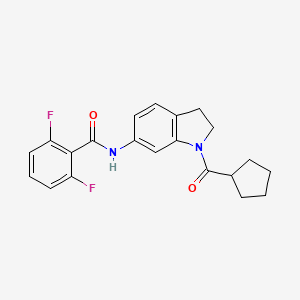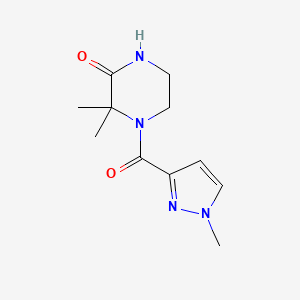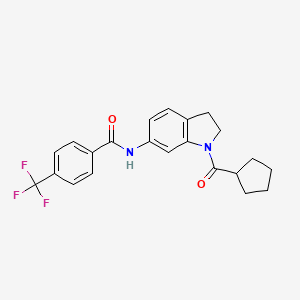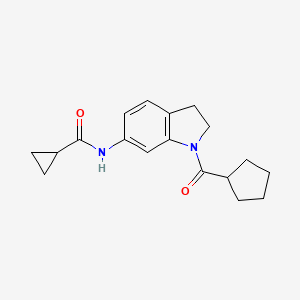
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide, also known as 2,6-difluoro-N-cyclopentyl-1H-indole-3-carbonyl-benzamide (DFCI-1) is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). IDO1 is an enzyme involved in the metabolism of tryptophan, an essential amino acid. It is involved in the regulation of the immune system and has been implicated in the development of several diseases, including cancer. DFCI-1 has been identified as a potent and selective inhibitor of IDO1, and has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of IDO1 inhibition.
科学的研究の応用
DFCI-1 has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of IDO1 inhibition. It has been used to study the role of IDO1 in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. It has also been used in studies of the role of IDO1 in immune cell activation, as well as its role in the regulation of tryptophan metabolism.
作用機序
DFCI-1 inhibits the activity of IDO1 by binding to the active site of the enzyme and blocking its catalytic activity. This prevents the enzyme from catalyzing the oxidation of tryptophan, thus inhibiting the breakdown of tryptophan and reducing the amount of kynurenine produced. The inhibition of IDO1 by DFCI-1 has been shown to result in an increase in the levels of tryptophan, which can lead to an increase in the production of serotonin and other neurotransmitters.
Biochemical and Physiological Effects
The inhibition of IDO1 by DFCI-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the production of nitric oxide and reactive oxygen species, and to reduce the production of reactive metabolites of tryptophan. In addition, DFCI-1 has been shown to inhibit the activity of the enzyme tryptophan 2,3-dioxygenase, which has been implicated in the development of certain types of cancer.
実験室実験の利点と制限
The use of DFCI-1 in laboratory experiments has several advantages. It is a highly selective and potent inhibitor of IDO1, and has been demonstrated to have a strong inhibitory effect on the enzyme. In addition, it is relatively easy to synthesize and is available commercially. However, there are also some limitations to the use of DFCI-1 in laboratory experiments. It is a small molecule inhibitor, and therefore may not be as effective in inhibiting IDO1 in vivo as other inhibitors, such as antibodies. In addition, it may not be as effective in inhibiting IDO1 in certain types of cells, such as cancer cells, which may require higher concentrations of DFCI-1 for effective inhibition.
将来の方向性
The use of DFCI-1 in scientific research has opened up a variety of potential future directions. These include further research into the role of IDO1 in diseases such as cancer and autoimmune disorders, as well as the development of more effective inhibitors of IDO1. In addition, further research into the biochemical and physiological effects of IDO1 inhibition could provide new insights into the regulation of tryptophan metabolism and its role in the development of disease. Finally, the development of new methods for synthesizing and purifying DFCI-1 could lead to the development of more effective inhibitors of IDO1.
合成法
The synthesis of DFCI-1 was first reported in 2017 by a group of researchers from the University of Toronto. The synthesis was achieved through a three-step process, beginning with the reaction of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamidebenzaldehyde with 2-cyclopentyl-1H-indole-3-carbonyl chloride to form N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,6-difluorobenzamide-N-cyclopentyl-1H-indole-3-carbonyl-benzamide (DFCI-1). This was followed by a deprotection step using trifluoroacetic acid and a final purification step using a combination of preparative HPLC and crystallization.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O2/c22-16-6-3-7-17(23)19(16)20(26)24-15-9-8-13-10-11-25(18(13)12-15)21(27)14-4-1-2-5-14/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDXNHCPCDLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)
![2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6535921.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide](/img/structure/B6535940.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)



